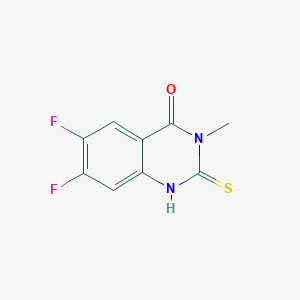
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with the molecular formula C9H6F2N2OS and a molecular weight of 228.22 g/mol. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
Quinazolinones are known to interact with a variety of biological targets. For instance, some quinazolinone derivatives have been found to inhibit enzymes like tyrosine kinases .
Mode of Action
The interaction of quinazolinones with their targets often results in the inhibition of the target’s function. For example, by inhibiting tyrosine kinases, quinazolinones can disrupt signal transduction pathways within cells .
Biochemical Pathways
The disruption of signal transduction pathways can have various downstream effects, including the inhibition of cell proliferation and induction of apoptosis, which is why some quinazolinones are studied for their potential as anticancer agents .
Pharmacokinetics
The ADME properties of quinazolinones can vary widely depending on their specific chemical structure. Some quinazolinones have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of quinazolinones can include the inhibition of cell proliferation and induction of apoptosis, as mentioned above .
Action Environment
The action, efficacy, and stability of quinazolinones can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Analyse Chemischer Reaktionen
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, helping to elucidate mechanisms of action and identify potential drug candidates.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
6,7-Dimethoxy-4-quinazolinone: Known for its anticancer properties.
2-Methyl-4-quinazolinone: Studied for its antimicrobial activity.
4-Hydroxyquinazoline: Investigated for its anti-inflammatory effects. The uniqueness of this compound lies in its fluorine atoms and sulfanylidene group, which confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Eigenschaften
IUPAC Name |
6,7-difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2OS/c1-13-8(14)4-2-5(10)6(11)3-7(4)12-9(13)15/h2-3H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWSSXWSFDZVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2NC1=S)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














